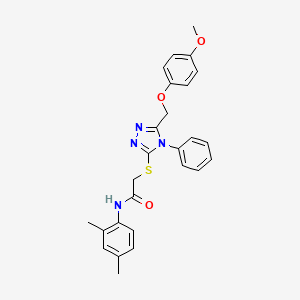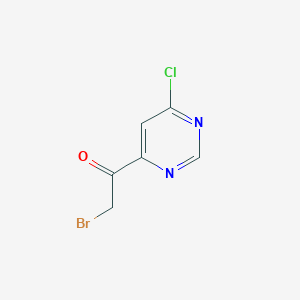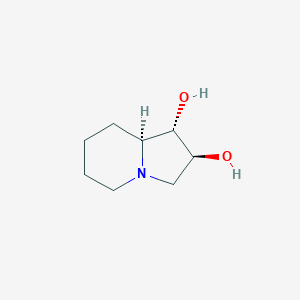
2-Chloro-3-fluoropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoropyridine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine and fluorine atoms, respectively. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoropyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where 3-fluoropyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form dihydropyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-3-fluoropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoropyridine hydrochloride is primarily based on its ability to interact with biological targets through halogen bonding and hydrogen bonding. The presence of chlorine and fluorine atoms enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoropyridine
- 3-Chloro-2-fluoropyridine
- 4-Chloro-3-fluoropyridine
Uniqueness
2-Chloro-3-fluoropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with tailored biological activities. Compared to its analogs, it offers a different reactivity profile, enabling the formation of unique products in chemical reactions .
Properties
Molecular Formula |
C5H4Cl2FN |
|---|---|
Molecular Weight |
167.99 g/mol |
IUPAC Name |
2-chloro-3-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C5H3ClFN.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H;1H |
InChI Key |
XJIPORYDLNNQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)

![5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11785362.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)



![2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11785402.png)

![4,6-Dibromobenzo[d][1,3]dioxol-5-amine](/img/structure/B11785412.png)


